molecular formula C9H9NS B179299 4-[(Methylsulfanyl)methyl]benzonitrile CAS No. 168028-51-1

4-[(Methylsulfanyl)methyl]benzonitrile

Cat. No.: B179299
CAS No.: 168028-51-1
M. Wt: 163.24 g/mol
InChI Key: HBUUNKROVWMKDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylsulfanyl)methyl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:

4-Chloromethylbenzonitrile+Sodium methylthiolateThis compound+Sodium chloride\text{4-Chloromethylbenzonitrile} + \text{Sodium methylthiolate} \rightarrow \text{this compound} + \text{Sodium chloride} 4-Chloromethylbenzonitrile+Sodium methylthiolate→this compound+Sodium chloride

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[(Methylsulfanyl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-[(Methylsulfanyl)methyl]benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Methylsulfanyl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitrile and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-(methylsulfanylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUUNKROVWMKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an acetonitrile solution (500 ml) of 4-cyanobenzyl bromide (50 g), 15% methyl mercaptan sodium salt (120 ml) was added at a room temperature and heated for 6 hours with refluxing. After cooling to a room temperature, water (1 l) and toluene (1 l) was added thereto. The organic layer was separated and washed successively with an aqueous 2N sodium hydroxide solution sulfate. After distilling off the solvent, 4-methylmercaptomethylbenzonitrile (38 g) was obtained.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

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